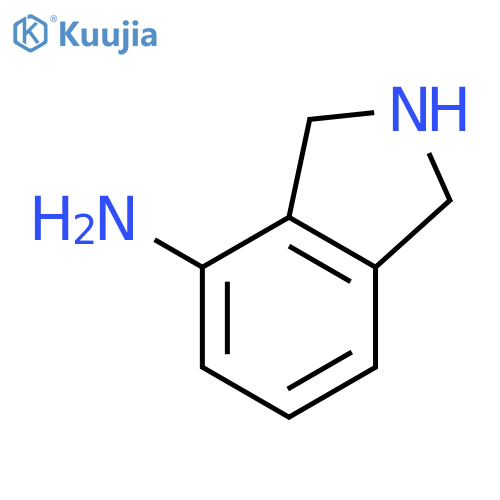

Cas no 92203-86-6 (2,3-dihydro-1H-isoindol-4-amine)

92203-86-6 structure

商品名:2,3-dihydro-1H-isoindol-4-amine

2,3-dihydro-1H-isoindol-4-amine 化学的及び物理的性質

名前と識別子

-

- Isoindolin-4-amine

- 2,3-dihydro-1H-isoindol-4-amine

- ISOINDOLIN‐4‐AMINE

- 4-aminoisoindoline

- PS-16984

- AKOS006303549

- FT-0756230

- J-521541

- AMY32440

- DTXSID20564154

- C90573

- 92203-86-6

- CS-0183255

- 4-amino isoindoline

- SCHEMBL329619

- 1H-Isoindol-4-amine, 2,3-dihydro-

- Isoindolin-4-amine, AldrichCPR

- AB55999

- 4-amino-isoindoline

- JVJUKIGIRZNFFY-UHFFFAOYSA-N

- DA-33515

-

- MDL: MFCD10000826

- インチ: InChI=1S/C8H10N2/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3,10H,4-5,9H2

- InChIKey: JVJUKIGIRZNFFY-UHFFFAOYSA-N

- ほほえんだ: NC1=C2CNCC2=CC=C1

計算された属性

- せいみつぶんしりょう: 134.084398327g/mol

- どういたいしつりょう: 134.084398327g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 124

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 38Ų

2,3-dihydro-1H-isoindol-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7923-1G |

2,3-dihydro-1H-isoindol-4-amine |

92203-86-6 | 97% | 1g |

¥ 3,306.00 | 2023-04-13 | |

| eNovation Chemicals LLC | D775441-1G |

2,3-dihydro-1H-isoindol-4-amine |

92203-86-6 | 97% | 1g |

$620 | 2024-07-21 | |

| Alichem | A199010211-1g |

Isoindolin-4-amine |

92203-86-6 | 95% | 1g |

$432.64 | 2023-08-31 | |

| 1PlusChem | 1P00IHIH-250mg |

1H-Isoindol-4-amine, 2,3-dihydro- |

92203-86-6 | 97% | 250mg |

$226.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7923-100mg |

2,3-dihydro-1H-isoindol-4-amine |

92203-86-6 | 97% | 100mg |

¥864.0 | 2024-04-16 | |

| Ambeed | A713459-500mg |

Isoindolin-4-amine |

92203-86-6 | 97% | 500mg |

$474.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7923-10g |

2,3-dihydro-1H-isoindol-4-amine |

92203-86-6 | 97% | 10g |

¥18036.0 | 2024-04-16 | |

| 1PlusChem | 1P00IHIH-100mg |

1H-Isoindol-4-amine, 2,3-dihydro- |

92203-86-6 | 97% | 100mg |

$144.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7923-10.0g |

2,3-dihydro-1H-isoindol-4-amine |

92203-86-6 | 97% | 10.0g |

¥16520.0000 | 2024-07-20 | |

| Aaron | AR00IHQT-250mg |

1H-Isoindol-4-amine, 2,3-dihydro- |

92203-86-6 | 97% | 250mg |

$229.00 | 2025-02-13 |

2,3-dihydro-1H-isoindol-4-amine 関連文献

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

92203-86-6 (2,3-dihydro-1H-isoindol-4-amine) 関連製品

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:92203-86-6)2,3-dihydro-1H-isoindol-4-amine

清らかである:99%/99%

はかる:500mg/10g

価格 ($):427.0/2096.0